N-(1-benzyl-1H-1,3-benzimidazol-2-yl)-2,3-dichlorobenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(1-benzyl-1H-1,3-benzimidazol-2-yl)-2,3-dichlorobenzenesulfonamide, also known as DBIBS, is a chemical compound that has been used in scientific research for various purposes.
Scientific Research Applications
Chemical Properties and Synthesis
Benzimidazole derivatives, including compounds similar to N-(1-benzyl-1H-1,3-benzimidazol-2-yl)-2,3-dichlorobenzenesulfonamide, have been extensively studied for their unique chemical properties. The synthesis of benzimidazole derivatives often involves condensation reactions of o-phenylenediamines with various electrophilic reagents, leading to compounds with potential biological applications (Ibrahim, 2011). Moreover, the review of the chemistry and properties of related compounds highlights the versatility of these molecules in forming complex compounds with notable spectroscopic, structural, and biological activities (Boča, Jameson, & Linert, 2011).
Biological Activities
Benzimidazole derivatives have demonstrated a broad spectrum of biological activities, making them a focal point in medicinal chemistry. For example, they have been found to exhibit antimicrobial, antiviral, antidiabetic, anti-cancer, and anti-inflammatory properties, among others. The structural versatility of benzimidazole allows for the development of novel therapeutic agents with enhanced efficacy and reduced toxicity (Vasuki et al., 2021).
Furthermore, the therapeutic potential of benzimidazole compounds extends to applications such as fungicides and anthelmintic drugs, with research focusing on their mode of action and impact on microtubule assembly (Davidse, 1986). This highlights the compound's significance not only in human medicine but also in agriculture and veterinary medicine.
Medicinal Chemistry and Drug Design
The role of benzimidazole derivatives in drug discovery and development is well-documented, with many studies emphasizing their importance in the synthesis of pharmacologically active compounds. Their presence in various groups of biological agents indicates their potential as a key scaffold for the development of new therapeutic compounds (Babbar, Swikriti, & Arora, 2020). Additionally, the design of benzimidazole derivatives as anticancer agents showcases their capacity to act through multiple mechanisms, underscoring the substituents' role in enhancing their therapeutic potential (Akhtar et al., 2019).
properties
IUPAC Name |
N-(1-benzylbenzimidazol-2-yl)-2,3-dichlorobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15Cl2N3O2S/c21-15-9-6-12-18(19(15)22)28(26,27)24-20-23-16-10-4-5-11-17(16)25(20)13-14-7-2-1-3-8-14/h1-12H,13H2,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IISBUIZDGSFOCT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2NS(=O)(=O)C4=C(C(=CC=C4)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15Cl2N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-benzyl-1H-1,3-benzimidazol-2-yl)-2,3-dichlorobenzenesulfonamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.